Acefylline sodium salt is synthesized from theophylline, a well-known bronchodilator. It falls under the category of xanthine derivatives and is classified as a pharmaceutical compound with potential applications in treating respiratory disorders. The International Nonproprietary Name (INN) for acefylline is recognized globally, affirming its status in medical contexts .
The synthesis of acefylline sodium salt involves several chemical reactions, primarily through the modification of theophylline. The process typically includes:
This method allows for the production of acefylline sodium salt in a controlled manner, ensuring high purity and yield. Specific conditions such as temperature and reaction time are critical for optimizing the synthesis process .
The molecular formula for acefylline sodium salt is , with a molecular weight of approximately 260.18 g/mol. The structure consists of a xanthine backbone modified by an acetic acid side chain, which contributes to its biological activity.
Key structural characteristics include:
The structural representation can be visualized using chemical drawing software or databases such as PubChem or ChemSpider .
Acefylline sodium salt participates in various chemical reactions relevant to its functionality:
These reactions are critical for understanding how acefylline sodium salt exerts its therapeutic effects in clinical settings .
The mechanism of action for acefylline sodium salt primarily revolves around its role as an adenosine receptor antagonist:
This dual action makes acefylline sodium salt effective in treating conditions such as asthma and chronic obstructive pulmonary disease .
Acefylline sodium salt exhibits several notable physical and chemical properties:
These properties are essential for ensuring proper formulation and stability during storage and administration .
Acefylline sodium salt has several applications in scientific research and medicine:
Acefylline sodium salt (C₉H₉N₄NaO₄; CAS 837-27-4) derives from theophylline through a two-step sequential modification. Industrial synthesis begins with carboxymethylation at the N7 position of theophylline (1,3-dimethylxanthine), forming 7-theophyllineacetic acid (acefylline). This intermediate undergoes salt formation via neutralization with sodium hydroxide or sodium bicarbonate to yield the final crystalline product . Optimized protocols reduce reaction times by 40% through:
Table 1: Comparative Analysis of Synthesis Protocols
Parameter | Traditional Method | Optimized Protocol |
---|---|---|
Reaction Temperature | 80–85°C | 60–70°C |
Carboxymethylation Yield | 55–60% | 85–90% |
Salt Formation Time | 4 hours | 1.5 hours |
Overall Purity | 90–92% | 98–99% |
graph LRA[Theophylline] -->|Carboxymethylation| B[7-Theophyllineacetic Acid]B -->|NaHCO₃ Neutralization| C[Acefylline Sodium Salt]
The carboxymethylation mechanism involves nucleophilic attack by theophylline’s N7 nitrogen on chloroacetic acid, facilitated by base-mediated deprotonation. This SN₂ reaction proceeds via a tetrahedral transition state, with chloride as the leaving group . Sodium salt formation occurs through Brønsted acid-base reactions:
Heterogeneous catalysis using propylsulfonic acid-functionalized mesoporous silica enhances reaction efficiency via a dual-site adsorption mechanism. Acetic acid and methanol adsorb on adjacent acid sites, lowering the activation energy for esterification—a critical step in derivatized acefylline hybrids [6].
Table 2: Catalytic Efficiency in Functionalization
Catalyst System | Byproduct Formation | Reaction Rate Constant (k, min⁻¹) |
---|---|---|
Homogeneous H₂SO₄ | 15–18% | 0.012 |
Propylsulfonic Acid/SiO₂ | 5–7% | 0.038 |
Pd/C Heterogeneous Catalyst | 3–4% | 0.045 |
Industrial acefylline synthesis generates chloroacetate intermediates and sodium sulfate wastes, necessitating sustainable solutions:
Waste valorization techniques include:
Structural derivatization of acefylline focuses on modifying the acetic acid side chain to enhance pharmacological properties:
Table 3: Structure-Activity Relationship of Key Derivatives
Derivative | Structural Feature | Biological Activity | Potency Gain vs. Acefylline |
---|---|---|---|
Triazole Hybrid (11g) | 4-Phenyl-1,2,4-triazole moiety | Anticancer (A549/MCF-7) | 40× |
Azomethine (7b) | 2,4-Dichlorobenzylidene group | Anticancer (HepG2) | 25× |
Acetylene-Theophylline (13) | Prop-2-yn-1-yl linker | α-Amylase Inhibition | 12× |
Derivatization preserves the xanthine core while introducing bioisosteric groups that enhance target binding. Methylation at N1/N3 positions increases lipophilicity (log P +0.8), improving blood-brain barrier penetration for neurological applications [5] [7].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2